3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Brand Name: Vulcanchem
CAS No.: 104535-37-7
VCID: VC3750635
InChI: InChI=1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2
SMILES: C1COC2=C(N1)C=CC(=C2)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol

CAS No.: 104535-37-7

Cat. No.: VC3750635

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol - 104535-37-7

Specification

CAS No. 104535-37-7
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 3,4-dihydro-2H-1,4-benzoxazin-7-ol
Standard InChI InChI=1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2
Standard InChI Key OMQHSWHJETUHBX-UHFFFAOYSA-N
SMILES C1COC2=C(N1)C=CC(=C2)O
Canonical SMILES C1COC2=C(N1)C=CC(=C2)O

Introduction

Chemical Identity and Structural Properties

3,4-Dihydro-2H-benzo[b] oxazin-7-ol is characterized by a benzoxazine core structure with a hydroxy group at the 7-position. The compound is registered with the Chemical Abstracts Service (CAS) under the number 104535-37-7 and possesses distinct physical and chemical properties that define its behavior in various chemical environments .

Basic Chemical Information

The compound exhibits specific molecular characteristics that are summarized in the following table:

PropertyValue
Chemical FormulaC8H9NO2
Molecular Weight151.16 g/mol
CAS Registry Number104535-37-7
Chemical StructureBenzoxazine core with 7-hydroxyl group
Synonyms3,4-dihydro-2H-1,4-benzoxazin-7-ol; 2H-1,4-BENZOXAZIN-7-OL, 3,4-DIHYDRO-; 2,3-dihydro-7-hydroxy-4H-benzo oxazine

The molecular structure consists of a benzene ring fused with an oxazine heterocycle, forming the benzoxazine scaffold, with a hydroxyl group at the 7-position of the benzene portion . This structural arrangement contributes to its chemical reactivity and potential biological interactions.

Structural Characteristics

The compound belongs to the broader class of benzoxazines, which are heterocyclic compounds containing both oxygen and nitrogen atoms in a six-membered ring fused to a benzene ring. The "dihydro" prefix indicates partial saturation in the heterocyclic portion, specifically at positions 3 and 4 of the oxazine ring . The hydroxyl group at position 7 introduces potential for hydrogen bonding interactions, which may be significant for its biological activity and chemical behavior in various environments.

Applications in Medicinal Chemistry

The benzoxazine scaffold, including hydroxylated derivatives like 3,4-dihydro-2H-benzo[b] oxazin-7-ol, has attracted interest in medicinal chemistry due to its potential biological activities.

Structure-Activity Relationships

Research on related benzoxazine derivatives has provided insights into structure-activity relationships that might be relevant to 3,4-dihydro-2H-benzo[b] oxazin-7-ol:

  • The presence of hydroxyl groups has been associated with superior efficacy in anticancer activity compared to methylated analogues, possibly due to enhanced hydrogen bonding interactions with potential binding sites

  • Specific substitutions on the aromatic rings can significantly influence biological activities

  • The benzoxazine core structure itself appears to contribute to the observed biological effects

These findings suggest that 3,4-dihydro-2H-benzo[b] oxazin-7-ol, with its hydroxyl functionality, might exhibit interesting biological activities warranting further investigation.

Related Compounds and Derivatives

3,4-Dihydro-2H-benzo[b] oxazin-7-ol belongs to a broader family of benzoxazine compounds with various substitution patterns and modifications.

Benzoxazine Core Structures

The basic benzoxazine structure without the 7-hydroxy group is known as 3,4-dihydro-2H-1,4-benzoxazine or benzomorpholine, which serves as the fundamental scaffold for numerous derivatives . This core structure has been employed in developing various compounds with potential pharmaceutical applications.

Functionalized Derivatives

Several functionalized derivatives related to 3,4-dihydro-2H-benzo[b] oxazin-7-ol have been reported, including:

  • (3,4-Dihydro-2H-benzo[b] oxazin-7-yl)boronic acid (CAS: 1253911-87-3), which incorporates a boronic acid group at the 7-position instead of a hydroxyl group

  • 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines with various substitution patterns, which have been evaluated for anti-proliferative activities

  • N-arylated benzoxazine derivatives with different substituents on the pendant aryl groups

These related compounds demonstrate the versatility of the benzoxazine scaffold for developing compounds with diverse properties and potential applications.

Research Findings on Benzoxazine Derivatives

Recent research has focused on developing and evaluating benzoxazine derivatives for various applications, particularly in medicinal chemistry.

Anti-Proliferative Activities

A series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives has been synthesized and evaluated for anti-proliferative activities against various cancer cell lines . Key findings include:

  • Compound designated as "14f" displayed potent anticancer activity with IC50 values of 7.84–16.2 μM against multiple cancer cell lines including PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG

  • Structure-activity relationship studies revealed that introducing electron-donating groups at the para-position on specific rings enhanced anti-cancer activities compared to electron-withdrawing substituents

  • Hydroxylated derivatives generally demonstrated superior efficacy compared to their methylated precursors, suggesting the importance of hydrogen bonding interactions for anticancer activity

Synthetic Methodology Development

Research has also focused on developing efficient synthetic methodologies for constructing the benzoxazine scaffold and introducing various functional groups:

  • Williamson ether synthesis followed by nitro group reduction and intramolecular cyclization has been employed to construct the basic benzoxazine structure

  • Modified Buchwald-Hartwig amination conditions have been utilized for N-arylation reactions

  • Catalytic hydrogenation methods using Pd/C have been developed for the reduction of nitro groups in benzoxazine intermediates

These methodological advances contribute to the expanding toolkit for synthesizing diverse benzoxazine derivatives, potentially including efficient routes to 3,4-dihydro-2H-benzo[b] oxazin-7-ol and its analogues.

Spectroscopic Characteristics and Identification

The identification and structural confirmation of 3,4-dihydro-2H-benzo[b] oxazin-7-ol and related compounds typically involve various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information for benzoxazine derivatives. For dihydrobenzoxazines, characteristic NMR features include:

  • Two doublets at approximately 4.2 ppm corresponding to the diastereotopic protons of the methylene group at C2

  • A triplet at approximately 5.0 ppm corresponding to the chiral proton at C3

  • Aromatic protons exhibiting characteristic patterns depending on the substitution pattern

These spectroscopic fingerprints are essential for confirming the structure and purity of 3,4-dihydro-2H-benzo[b] oxazin-7-ol and distinguishing it from related compounds.

Other Analytical Methods

Complete characterization of benzoxazine derivatives typically involves multiple complementary techniques:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for definitive structural determination when applicable

These analytical methods collectively provide comprehensive structural information and are essential for confirming the identity and purity of synthesized compounds.

Future Perspectives and Research Directions

Based on current research findings and the properties of benzoxazine derivatives, several promising directions for future investigation of 3,4-dihydro-2H-benzo[b] oxazin-7-ol can be identified.

Medicinal Chemistry Applications

The potential biological activities of 3,4-dihydro-2H-benzo[b] oxazin-7-ol warrant further investigation in various therapeutic contexts:

  • Evaluation of anticancer activities, given the promising results observed with related benzoxazine derivatives

  • Investigation of structure-activity relationships through systematic modification of the benzoxazine scaffold

  • Exploration of potential mechanisms of action, which might involve interactions similar to those of isoflavones as suggested for related compounds

Synthetic Methodology Development

Advancing synthetic methods for efficiently producing 3,4-dihydro-2H-benzo[b] oxazin-7-ol and its derivatives remains an important research direction:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of selective functionalization methods to modify specific positions of the benzoxazine scaffold

  • Investigation of catalytic methods for introducing various functional groups

These research directions could expand the accessibility and utility of 3,4-dihydro-2H-benzo[b] oxazin-7-ol and related compounds for diverse applications.

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